molecular formula C18H18N4O2S B12036803 4-{[(E,2E)-3-(2-Furyl)-2-propenylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide

4-{[(E,2E)-3-(2-Furyl)-2-propenylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide

Cat. No.: B12036803
M. Wt: 354.4 g/mol
InChI Key: CCSVHSTZLODRQG-MOPJDAFUSA-N
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Description

4-{[(E,2E)-3-(2-Furyl)-2-propenylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide is a complex organic compound with a unique structure that includes a furan ring, a triazole ring, and an isopropoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E,2E)-3-(2-Furyl)-2-propenylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide. The furan ring is then introduced through a condensation reaction with furfural.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-{[(E,2E)-3-(2-Furyl)-2-propenylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction of the propenylidene group can yield saturated derivatives .

Scientific Research Applications

4-{[(E,2E)-3-(2-Furyl)-2-propenylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-{[(E,2E)-3-(2-Furyl)-2-propenylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-{[(E,2E)-3-(2-Furyl)-2-propenylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H18N4O2S

Molecular Weight

354.4 g/mol

IUPAC Name

4-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-3-(3-propan-2-yloxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H18N4O2S/c1-13(2)24-16-7-3-6-14(12-16)17-20-21-18(25)22(17)19-10-4-8-15-9-5-11-23-15/h3-13H,1-2H3,(H,21,25)/b8-4+,19-10+

InChI Key

CCSVHSTZLODRQG-MOPJDAFUSA-N

Isomeric SMILES

CC(C)OC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C=C/C3=CC=CO3

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C2=NNC(=S)N2N=CC=CC3=CC=CO3

Origin of Product

United States

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